Compound Description: (R)-1-(pyridin-4-yl)ethyl acetate serves as the final product in a one-pot synthesis using a tandem palladium-lipase catalyst. The process involves the hydrogenation of 4-acetyl pyridine to form 1-(pyridin-4-yl)ethanol, followed by kinetic resolution over lipase, selectively yielding (R)-1-(pyridin-4-yl)ethyl acetate [].
Compound Description: This compound acts as a spin-trapping agent in biological systems for the detection of hydroxyl radicals (*OH) []. Its metabolism by the cytochrome P450 monooxygenase system was studied alongside N-tert-butyl-N-(1-phenyl-ethyl)-nitroxide [].
N-tert-butyl-N-(1-phenyl-ethyl)-nitroxide
Compound Description: This compound, along with N-tert-butyl-N-[1-(1-oxy-pyridin-4-yl)-ethyl]-nitroxide, serves as a spin-trapping agent, reacting with methyl radicals generated from the reaction of OH with DMSO []. The resulting stable nitroxides are detectable through ESR, allowing for OH analysis in biological systems [].
Relevance: Although lacking the pyridine ring present in 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride, this compound shares a similar structural motif with an ethyl group connected to a cyclic structure (benzene instead of pyridine) and further substituted with a nitroxide group bearing a tert-butyl substituent [].
4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline
Compound Description: This secondary amine was synthesized via a stepwise reduction of the imine (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine using sodium borohydride []. Its crystal structure was characterized by various techniques, including X-ray diffraction [].
N-ethyl-4-(pyridin-4-yl)benzamide
Compound Description: This compound serves as the base structure for a series of potent ROCK1 inhibitors designed and analyzed using molecular modeling techniques, including docking, molecular dynamics, and 3D-QSAR [].
Compound Description: This compound represents a known CK1δ hit used as a starting point for developing isoform-selective ATP-competitive protein kinase inhibitors []. To enhance selectivity, chiral iminosugar scaffolds were introduced at the C5 position of the isoxazole ring, aiming to interact with the ribose pocket/solvent-open area of CK1δ's ATP binding pocket [].
Compound Description: This compound represents a series of novel heterocyclic ring systems synthesized by fusing 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with substituted 2-[(2-bromoethyl)sulfanyl]-1,3-benzoxazole and 2-[(2-chloroethyl)sulfanyl]-1,3-benzoxazole []. These compounds were evaluated for antimicrobial, antioxidant, and antitubercular activities [].
Compound Description: LQFM192 is a new piperazine derivative designed and synthesized to investigate its potential anxiolytic and antidepressant properties []. Studies suggest that its neuropharmacological activity is modulated by serotonergic and GABAergic pathways [].
Compound Description: HacacPyen is a promising ditopic ligand utilized in the synthesis of cationic silver complexes []. It reacts with AgPF6 and AgBF4 to form complexes with the general formula [Ag(HacacPyen)2]+, where the silver ion is linearly coordinated by two pyridine nitrogen atoms [].
1,4-bis(pyridin-4-ylcarbonyl)piperazine (4-pcap)
Compound Description: This compound acts as a bridging ligand in the formation of a tri-periodic coordination polymer with zinc(II) ions []. The resulting structure is non-interpenetrated and contains [Zn2(OCO)2] dimeric units linked by 4-pcap and 2-carboxycinnamate ligands [].
Compound Description: FMS586 is a novel tetrahydrocarbazole derivative exhibiting potent and selective antagonist activity against the neuropeptide Y (NPY) Y5 receptor []. This compound demonstrates good oral bioavailability and brain permeability, making it a potential candidate for treating feeding disorders [].
Compound Description: Volitinib is a highly potent and selective inhibitor of the mesenchymal-epithelial transition factor (c-Met) currently undergoing clinical development for cancer treatment []. It belongs to a series of triazolopyrazine c-Met inhibitors and exhibits favorable pharmacokinetic properties and antitumor activities in preclinical models [].
Relevance: Although not directly sharing the piperazine ring or the 4-substituted pyridine motif of 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride, volitinib belongs to the same category of small-molecule kinase inhibitors, specifically targeting c-Met, a receptor tyrosine kinase involved in cancer development and progression [].
Compound Description: This compound represents the side product isolated from a cyclocondensation reaction aimed at synthesizing a related benzimidazo[1,2-d][1,2,4]triazin-4(3H)-one derivative []. It was characterized by X-ray crystallography, revealing two crystal forms [].
Compound Description: This compound was synthesized as a potential building block for constructing annulated 1,2,3-triazoles due to its versatile polyfunctionality []. Its molecular structure was elucidated through single-crystal X-ray diffraction analysis, and its intermolecular interactions were studied using Hirshfeld surface analysis [].
Compound Description: This compound serves as a fluorescent chemosensor for alkali metal and alkaline earth ions in acetonitrile []. It exhibits a "fluorophore-spacer-receptor" structure, where complexation with metal ions modulates photoinduced electron transfer, leading to enhanced fluorescence [].
Compound Description: This compound's solid form and solvates are described in a patent focusing on its pharmaceutical applications []. The patent also covers the process for preparing the solid form, pharmaceutical compositions containing it, and its use in treating diseases [].
Compound Description: GSK690693 is a potent and novel inhibitor of AKT kinase, showing potential as a therapeutic agent for tumors with activated AKT []. It acts as an ATP-competitive inhibitor and demonstrates potent inhibition of intracellular AKT activity [].
Relevance: Although structurally distinct from 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride, GSK690693 belongs to the same category of small-molecule kinase inhibitors, specifically targeting AKT, a serine/threonine-specific protein kinase involved in cell survival, proliferation, and metabolism [].
4-[2-(pyridin-4-yl)ethyl]pyridine
Compound Description: This compound forms a co-crystal with 2-aminobenzoic acid, exhibiting a 2:1 stoichiometry []. The crystal structure reveals a three-dimensional supramolecular architecture stabilized by hydrogen bonds and π-π interactions [].
Compound Description: This compound exhibits relaxant effects in isolated rat trachea, primarily through calcium channel blockade []. It shows higher activity compared to theophylline, a known phosphodiesterase inhibitor, suggesting a different mechanism of action [].
Compound Description: This compound represents a series of S-derivatives synthesized and investigated for their anti-hypoxic activity []. Their physicochemical properties were determined using various techniques, and their biological activity was evaluated in models of acute hypoxia with hypertension [].
Compound Description: This compound is a novel Rho kinase inhibitor with a unique unsymmetrical urea structure currently under investigation for the treatment of central nervous system disorders []. A scalable and efficient synthetic process for its preparation has been established, involving acylation, deprotection, and salt formation starting from 4-aminopyridine and N,N′-carbonyldiimidazole [].
Compound Description: This class of compounds acts as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP) []. By inhibiting PDE4, these compounds can increase intracellular cAMP levels, potentially leading to anti-inflammatory effects [].
Compound Description: This compound and its related derivatives act as antagonists of the muscarinic 4 (M4) receptor and are investigated for their potential in treating neurological disorders []. These disorders include Alzheimer's disease, Lewy body dementia, cognitive deficits associated with schizophrenia, Parkinson's disease, drug-induced parkinsonism, dyskinesias, dystonia, chorea, levodopa-induced dyskinesia, cerebral palsy, progressive supranuclear palsy, and Huntington's disease [].
Compound Description: L is a tridentate pyridine donor ligand used in the synthesis of group 11 metal complexes [, ]. It reacts with copper(I) halides in acetonitrile to form salts containing the [(MeCN)Cu(meso-L)]+ cation [], and with methylmercury(II) nitrate to form complexes with the meso and rac diastereoisomers of L [].
Relevance: This compound shares the structural motif of a pyridine ring with a 2-ethyl substituent with 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride, although the latter has the substituent at the 4-position. Additionally, instead of a piperazine ring, this compound features two 1-phenyl-1-(pyridin-2-yl)ethyl groups attached to the 2,6-positions of the central pyridine ring, making it a tridentate ligand [, ].
Compound Description: This compound was synthesized through a free-solvent oxidation reaction using elemental sulfur. The precursor, 2-ethyl-6-(pyridin-4-yl)-5,6,6a,11b-tetrahidro-7H-indeno[2,1-c]quinoline, was readily obtained through a Lewis acid-promoted [4+2] cycloaddition reaction []. The crystal structure of compound 2 was determined using X-ray powder diffraction [].
Compound Description: Compound 7n is a potent and orally available glycine transporter 1 (GlyT1) inhibitor, identified as a structurally diverse backup compound for the previously discovered TP0439150 []. It exhibits potent GlyT1 inhibitory activity, a favorable pharmacokinetics profile, and increases cerebrospinal fluid glycine concentration in rats [].
Compound Description: The crystal structure of this compound has been determined by X-ray diffraction analysis []. The pyridine and pyrimidine rings in the molecule are nearly coplanar, with a small dihedral angle between them. The crystal packing is stabilized by weak intermolecular C—H⋯O hydrogen bonds [].
Compound Description: Compound 45 exhibits potent antiallergic activity and is significantly more potent than astemizole in inhibiting ovalbumin-induced histamine release from guinea pig peritoneal mast cells []. It also inhibits IL-4 and IL-5 production from Th-2 cells and demonstrates efficacy in in vivo models of allergic rhinitis and eosinophilia [].
Compound Description: AMG 337 is a potent and selective MET inhibitor with high unbound target coverage and robust in vivo antitumor activity []. It displays nanomolar inhibition of MET kinase activity, favorable preclinical pharmacokinetics, and significant inhibition of MET phosphorylation in mice, leading to robust tumor growth inhibition in MET-dependent mouse models [].
Relevance: While lacking the piperazine ring of 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride, AMG 337 shares a common focus on kinase inhibition, targeting the MET receptor tyrosine kinase involved in cancer development and progression [].
Compound Description: TAS-116 is a potent, selective, and orally available inhibitor of heat shock protein 90 (HSP90) []. It exhibits selectivity for HSP90α and HSP90β and demonstrates potent antitumor effects in an NCI-H1975 xenograft mouse model without significant toxicity [].
Relevance: Although structurally distinct from 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride, TAS-116 belongs to the same category of small-molecule inhibitors targeting proteins involved in cancer cell growth and survival, specifically HSP90, a molecular chaperone essential for the stability and function of numerous oncoproteins [].
Compound Description: The crystal structure of this compound, including its dimethyl sulfoxide hemisolvate, has been reported []. It crystallizes in a non-merohedral twin form and exhibits both intra- and intermolecular hydrogen bonds in its crystal packing [].
Compound Description: This compound serves as a key intermediate in synthesizing a series of amodiaquine and pyronaridine analogues as potential antimalarial agents [, ]. The analogues exhibited varying degrees of activity against the malaria parasite Plasmodium falciparum, with one compound displaying promising activity against both chloroquine-sensitive and chloroquine-resistant strains [, ].
Compound Description: These derivatives were synthesized through a simple and efficient one-pot multi-component reaction catalyzed by baker’s yeast (Saccharomyces Cerevisiae) under solvent-free conditions []. The reaction involves benzil, an aromatic aldehyde, aminoethylpiperazine, and ammonium acetate and proceeds at room temperature to yield the desired products in excellent isolated yields [].
Compound Description: These iodides were synthesized and investigated for their self-assembling properties []. The compounds with nonyl ester groups formed liposomes in an aqueous environment, while those with ethyl ester groups did not show promising self-assembly behavior [].
Relevance: This class of compounds shares the pyridine ring with 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride, although the substitution pattern differs. These compounds have a methyl group at the 1-position of the pyridine ring and a complex difluoro-dioxoheptane moiety at the 3-position. This moiety also contains two ester groups, with the alkyl chain length influencing the self-assembly properties of the compounds [].
Compound Description: NLX-204 is a selective serotonin 5-HT1A receptor-biased agonist exhibiting robust antidepressant-like activity in preclinical models []. It displays high affinity for the 5-HT1A receptor, good selectivity over other receptors, and favorable drug-like properties [].
Relevance: This compound shares the pyridine ring with 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride, although the substitution pattern on the pyridine ring differs. NLX-204 has an oxygen atom connected to the 2-position of the pyridine ring, which is further linked to a complex piperidine-based moiety through an ethylamine chain [].
2-methoxy-pyridin-4-yl derivatives
Compound Description: These derivatives are described in a patent focusing on their potential therapeutic applications [, ].
Relevance: These compounds share the core structure of a pyridine ring with a 4-substituent with 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride. They all have a methoxy group at the 2-position of the pyridine ring. The substituent at the 4-position varies and includes various functional groups and linkers [, ].
Compound Description: This series of compounds was synthesized via a simple and efficient one-pot reaction between 4-hydroxy-6-methyl-2H-pyran-2-one, aldehydes, and 2-methylpyridine under catalyst-free conditions []. This method offers several advantages, including readily available starting materials, high yields, and a straightforward work-up process [].
Relevance: This series of compounds shares the pyridine ring with 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride, although the substitution pattern on the pyridine ring differs. These compounds have a methyl group at the 2-position of the pyridine ring and an alkyl or aryl substituted ethyl group at the 1-position. This ethyl group is further connected to a 4-hydroxy-6-methyl-2H-pyran-2-one moiety at the 3-position [].
Compound Description: This compound is a flexible tripodal ligand that has been structurally characterized by X-ray crystallography []. It adopts a T-shaped conformation in the solid state and exhibits intermolecular hydrogen bonding and π-π stacking interactions [].
Relevance: This compound shares the pyridine ring with 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride. This compound has a central pyridine ring substituted at the 4-position with a propane chain. This propane chain is further substituted at both ends with a pyridin-2-yl group, creating a tripodal structure [].
Compound Description: EPPA-1 is a novel phosphodiesterase 4 (PDE4) inhibitor with an improved therapeutic index compared to earlier inhibitors []. This improved safety profile is attributed to its lower emetogenicity while maintaining potent anti-inflammatory effects in preclinical models [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.